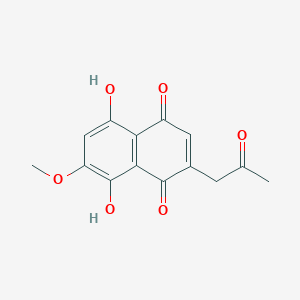

Xanthocillin X monomethyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

ジナトリウムNADHは、ジナトリウムニコチンアミドアデニンジヌクレオチドとしても知られており、ニコチンアミドアデニンジヌクレオチドの還元型です。これは、細胞エネルギー代謝において重要な役割を果たす補酵素です。ジナトリウムNADHは、酸化還元反応における電子キャリアとして作用し、さまざまな生化学反応に関与しています。 解糖系、クエン酸回路、および酸化リン酸化などの細胞プロセスにおける重要性から、科学研究で広く使用されています .

準備方法

合成経路と反応条件

ジナトリウムNADHは、ニコチンアミドアデニンジヌクレオチドの酵素的または化学的還元によって合成できます。酵素的方法は、アルコール脱水素酵素または乳酸脱水素酵素などの酵素を使用して、ニコチンアミドアデニンジヌクレオチドのジナトリウムNADHへの還元を触媒します。 この反応は、通常、制御されたpHと温度で水性緩衝液中で行われます .

工業生産方法

ジナトリウムNADHの工業生産には、しばしば酵母や細菌などの微生物を用いた発酵プロセスが関与します。これらの微生物は、ニコチンアミドアデニンジヌクレオチドを過剰生産するように遺伝子操作されており、その後化学的にジナトリウムNADHに還元されます。 製品は、さまざまなクロマトグラフィー技術によって精製され、高純度が達成されます .

化学反応の分析

反応の種類

ジナトリウムNADHは、次のようないくつかのタイプの化学反応を起こします。

酸化: ジナトリウムNADHは、酸化剤の存在下でニコチンアミドアデニンジヌクレオチドに酸化することができます。

還元: さまざまな生化学反応で還元剤として作用することができます。

一般的な試薬と条件

ジナトリウムNADHを含む反応で使用される一般的な試薬には、酸素や過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、中性pHおよび周囲温度などの穏やかな条件下で行われます .

生成される主要な生成物

ジナトリウムNADHの酸化から生成される主要な生成物は、ニコチンアミドアデニンジヌクレオチドと水です。 還元反応では、ジナトリウムNADHはさまざまな基質を還元し、還元された生成物の形成につながります .

科学研究への応用

ジナトリウムNADHは、科学研究において幅広い用途を持っています。

化学: さまざまな化学反応で還元剤として使用されます。

生物学: ジナトリウムNADHは、細胞代謝とエネルギー生産の研究に不可欠です。

医学: 慢性疲労症候群、パーキンソン病、アルツハイマー病などの病状における潜在的な治療効果について調査されています。

科学的研究の応用

Disodium NADH has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical reactions.

Biology: Disodium NADH is essential in studying cellular metabolism and energy production.

Medicine: It is investigated for its potential therapeutic effects in conditions such as chronic fatigue syndrome, Parkinson’s disease, and Alzheimer’s disease.

Industry: Disodium NADH is used in the production of biofuels and in the food industry as a preservative .

作用機序

ジナトリウムNADHは、酸化還元反応における電子キャリアとして作用することにより、その効果を発揮します。ミトコンドリアの電子伝達系に電子を供与し、アデノシン三リン酸(ATP)の生成につながります。このプロセスは、細胞エネルギー代謝に不可欠です。 ジナトリウムNADHは、さまざまな酵素反応にも関与し、酸化還元酵素の補酵素として機能します .

類似の化合物との比較

ジナトリウムNADHは、次のような他の類似の化合物と比較されることがよくあります。

ニコチンアミドアデニンジヌクレオチド(NAD+): 酸化還元反応で電子受容体として作用する、ジナトリウムNADHの酸化型。

ニコチンアミドアデニンジヌクレオチドリン酸(NADP+): 同化反応に関与する類似の補酵素。

ニコチンアミドアデニンジヌクレオチドリン酸(NADPH): NADP+の還元型で、生合成反応で還元剤として作用します

ジナトリウムNADHは、強力な還元剤として作用し、異化経路と同化経路の両方に関与する能力が独特であり、生化学研究において汎用性の高い化合物となっています .

類似化合物との比較

Disodium NADH is often compared with other similar compounds such as:

Nicotinamide adenine dinucleotide (NAD+): The oxidized form of disodium NADH, which acts as an electron acceptor in redox reactions.

Nicotinamide adenine dinucleotide phosphate (NADP+): A similar coenzyme involved in anabolic reactions.

Nicotinamide adenine dinucleotide phosphate (NADPH): The reduced form of NADP+, which acts as a reducing agent in biosynthetic reactions

Disodium NADH is unique in its ability to act as a potent reducing agent and its involvement in both catabolic and anabolic pathways, making it a versatile compound in biochemical research .

特性

CAS番号 |

19559-24-1 |

|---|---|

分子式 |

C19H14N2O2 |

分子量 |

302.3 g/mol |

IUPAC名 |

4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]phenol |

InChI |

InChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13- |

InChIキー |

NIFGBMKUAMIQJA-BKHHGCLFSA-N |

SMILES |

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |

異性体SMILES |

COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-])\[N+]#[C-] |

正規SMILES |

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |

同義語 |

xanthocillin X monomethyl ether |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)

![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)

![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)